molecular formula C13H11F2N5OS B4351370 5-(difluoromethyl)-1-methyl-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

5-(difluoromethyl)-1-methyl-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4351370
M. Wt: 323.32 g/mol
InChI Key: ZPVCOEODAHJPPI-UHFFFAOYSA-N
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Description

5-(difluoromethyl)-1-methyl-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrido[2,3-d]pyrimidin-4(1H)-one core, which is known for its biological activity, making it a valuable target for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-1-methyl-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(difluoromethyl)-1-methyl-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5-(difluoromethyl)-1-methyl-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-1-methyl-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(difluoromethyl)-1-methyl-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to the presence of the difluoromethyl and mercapto groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a therapeutic agent and its versatility in chemical synthesis .

Properties

IUPAC Name

5-(difluoromethyl)-1-methyl-7-(1-methylpyrazol-3-yl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N5OS/c1-19-4-3-7(18-19)8-5-6(10(14)15)9-11(16-8)20(2)13(22)17-12(9)21/h3-5,10H,1-2H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVCOEODAHJPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NC3=C(C(=C2)C(F)F)C(=O)NC(=S)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(difluoromethyl)-1-methyl-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
5-(difluoromethyl)-1-methyl-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 3
5-(difluoromethyl)-1-methyl-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 4
5-(difluoromethyl)-1-methyl-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
Reactant of Route 5
5-(difluoromethyl)-1-methyl-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
Reactant of Route 6
5-(difluoromethyl)-1-methyl-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

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